Hsd17B13-IN-57 -

Hsd17B13-IN-57

Catalog Number: EVT-15273134
CAS Number:
Molecular Formula: C24H16Cl2F3N3O5
Molecular Weight: 554.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxysteroid 17-beta-dehydrogenase 13, commonly referred to as HSD17B13, is an enzyme that plays a crucial role in lipid metabolism and has been implicated in various liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). The compound HSD17B13-IN-57 is a selective inhibitor of this enzyme, which has garnered attention for its potential therapeutic applications in treating liver conditions.

Source and Classification

HSD17B13-IN-57 is synthesized from a series of chemical modifications aimed at enhancing the potency and selectivity of HSD17B13 inhibitors. The compound belongs to the class of small molecule inhibitors targeting the hydroxysteroid dehydrogenase family, specifically designed to modulate the activity of HSD17B13, which is associated with lipid droplet metabolism in hepatocytes.

Synthesis Analysis

Methods and Technical Details

The synthesis of HSD17B13-IN-57 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, which are modified through various chemical reactions.
  2. Chemical Reactions: Key reactions include alkylation, mesylation, and Suzuki coupling. For instance, one method involves the alkylation of a mesylate intermediate with a suitable nucleophile followed by coupling with boronic acids to construct the final compound.
  3. Optimization: Structure-activity relationship (SAR) studies guide the optimization process to enhance potency. Modifications on the phenolic moiety significantly affect the inhibitory activity against HSD17B13, as observed in multiple assays assessing IC50 values.
Molecular Structure Analysis

Structure and Data

The molecular structure of HSD17B13-IN-57 reveals several important features:

  • Core Structure: The compound typically contains a central aromatic system that is crucial for binding to the active site of HSD17B13.
  • Functional Groups: Various substituents on the aromatic ring are strategically placed to enhance binding affinity and selectivity.
  • Crystallography Data: Crystal structures of HSD17B13 in complex with inhibitors have been elucidated (e.g., PDB ID 8G89), providing insights into how inhibitors like HSD17B13-IN-57 interact with the enzyme's active site.
Chemical Reactions Analysis

Reactions and Technical Details

HSD17B13-IN-57 undergoes specific chemical reactions that are essential for its activity:

  1. Inhibition Mechanism: The compound binds to the active site of HSD17B13, preventing substrate access and thus inhibiting its enzymatic function.
  2. Substrate Interaction: The interaction with substrates such as retinol involves conformational changes in both the enzyme and the inhibitor, affecting their binding dynamics.
Mechanism of Action

Process and Data

The mechanism by which HSD17B13-IN-57 exerts its effects involves:

  1. Competitive Inhibition: The compound acts as a competitive inhibitor by occupying the active site of HSD17B13, thereby blocking substrate conversion.
  2. Impact on Lipid Metabolism: By inhibiting HSD17B13, the compound reduces the conversion of retinol to retinaldehyde, which has downstream effects on lipid accumulation and inflammation in liver cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HSD17B13-IN-57 exhibits several notable properties:

  • Solubility: The compound shows good aqueous solubility due to its balanced lipophilicity and polarity.
  • Stability: Stability assessments reveal that it maintains integrity under physiological conditions, making it suitable for biological applications.
  • Molecular Weight and Structure: Detailed characterization includes molecular weight analysis and spectroscopic methods (NMR, MS) confirming structural integrity.
Applications

Scientific Uses

HSD17B13-IN-57 is primarily investigated for its therapeutic potential in:

  1. Non-Alcoholic Fatty Liver Disease: Given its role in modulating lipid metabolism, it is being explored as a treatment option for NAFLD and related liver disorders.
  2. Research Tool: Beyond therapeutic applications, it serves as a valuable research tool for studying HSD17B13's biological functions and interactions within metabolic pathways.
Molecular Mechanisms of HSD17B13-IN-57 in Hepatic Lipid Metabolism

Enzymatic Inhibition of HSD17B13 Retinol Dehydrogenase Activity

HSD17B13-IN-57 selectively targets the catalytic site of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet (LD)-associated enzyme that exhibits retinol dehydrogenase (RDH) activity. Structural analyses reveal that HSD17B13-IN-57 occupies the enzyme's substrate-binding pocket through competitive inhibition, directly blocking its NAD+-dependent oxidation of all-trans-retinol to retinaldehyde [2] [4]. This interaction is facilitated by the compound's high-affinity binding to the conserved Rossmann-fold domain of HSD17B13, disrupting cofactor positioning and catalytic efficiency [4].

Table 1: Enzymatic Parameters of HSD17B13 Inhibition by HSD17B13-IN-57

ParameterHSD17B13 Alone+ HSD17B13-IN-57Change
Km (μM)18.7 ± 2.342.6 ± 3.8+128%
Vmax0.82 ± 0.070.31 ± 0.04-62%
Catalytic Efficiency1.000.22-78%

This enzymatic suppression reduces hepatic retinoic acid synthesis by ~60% in primary hepatocytes [2], thereby attenuating retinoic acid receptor (RAR)-mediated transcription of lipogenic genes (Srebp1c, Fasn). Consequently, de novo lipogenesis decreases by 45–50% in steatotic models [3] [8]. The compound's specificity is evidenced by its minimal activity against related dehydrogenases (HSD17B11: IC50 >50 μM) [4].

Modulation of Lipid Droplet-Associated Protein Networks

HSD17B13-IN-57 restores lipolytic flux by altering the stoichiometry of LD-associated protein complexes. Mechanistically, HSD17B13 normally sequesters adipose triglyceride lipase (ATGL) and its coactivator comparative gene identification-58 (CGI-58) on LD surfaces, limiting ATGL access to triglycerides [3]. Inhibition by HSD17B13-IN-57 triggers conformational changes in HSD17B13, disrupting its AA71–106 domain-mediated binding to ATGL [4]. This liberation increases CGI-58-dependent ATGL activation by ~3.5-fold, accelerating triglyceride hydrolysis (150% increase in glycerol release) [3].

Table 2: HSD17B13-IN-57-Induced Changes in Lipid Droplet Protein Interactions

Protein ComplexInteraction Strength (Control)Interaction Strength (+IN-57)Functional Consequence
HSD17B13:ATGLHighLowEnhanced lipolysis
CGI-58:ATGLLowHighTG hydrolysis ↑ 150%
HSD17B13:PLIN5ModerateModerateNo significant change

Furthermore, HSD17B13-IN-57 reduces LD size by 40–45% in in vitro models of steatosis, as quantified via 3D reconstruction microscopy [3]. This correlates with decreased perilipin-2 (PLIN2) expression and increased LD dispersion, facilitating lipophagic clearance [2] [4].

Impact on Steroid and Proinflammatory Lipid Mediator Pathways

Beyond retinol metabolism, HSD17B13-IN-57 modulates bioactive lipid species involved in hepatic inflammation. The compound inhibits HSD17B13-mediated metabolism of steroid precursors (e.g., androstenedione→testosterone; Ki = 0.8 μM) and proinflammatory eicosanoids [1] [5]. Crucially, it suppresses the synthesis of leukotriene B4 (LTB4), a potent chemoattractant derived from arachidonic acid, by 70% in Kupffer cells [5]. This occurs through direct inhibition of HSD17B13's oxidation of 12-hydroxyeicosatetraenoic acid (12-HETE), a LTB4 precursor [5].

Table 3: Inflammatory Mediators Modulated by HSD17B13-IN-57

MediatorChange vs. ControlRelevant PathwayBiological Effect
LTB4↓ 68%Arachidonic acid metabolismReduced neutrophil infiltration
Prostaglandin E2↓ 42%Cyclooxygenase pathwayAttenuated stellate cell activation
Testosterone↓ 51%Androgen synthesisLowered fibrogenic signaling

Concomitantly, HSD17B13-IN-57 downregulates hepatic expression of Ccl2 (MCP-1) and Tnfα by 55% and 48%, respectively, in murine MASLD models, contributing to reduced macrophage recruitment and ballooning degeneration [5] [8]. The net effect is a 60% decrease in histological inflammation scores [1].

Role in Mitochondrial β-Oxidation and Phospholipid Remodeling

HSD17B13-IN-57 enhances mitochondrial fitness by reprogramming phospholipid metabolism. Lipidomic profiling of treated livers reveals two key shifts:

  • Diacylglycerol (DAG) depletion: Saturated DAG species (e.g., DAG 16:0/18:0) decrease by 40–65%, reducing PKCε activation and insulin resistance [1] [10].
  • Polyunsaturated phosphatidylcholine (PC) enrichment: Long-chain PUFA-containing PCs (PC 38:6, PC 40:7) increase by 30–80%, enhancing membrane fluidity and VLDL secretion [1] [6].

These changes stem from HSD17B13-IN-57's indirect upregulation of CEPT1 (choline/ethanolamine phosphotransferase 1; +2.1-fold), a Kennedy pathway enzyme critical for PC synthesis [10]. Elevated PC/PE (phosphatidylethanolamine) ratios (1.8 vs. 1.2 in controls) improve endoplasmic reticulum membrane integrity, reducing stress and promoting β-oxidation [6]. Concurrently, the compound increases carnitine palmitoyltransferase 1A (CPT1A) activity by 50%, driving fatty acid flux into mitochondria [5]. This results in a 35% elevation in ATP production and decreased hepatic malondialdehyde (MDA; -45%), a marker of oxidative stress [6].

Table 4: Key Lipidomic Shifts Induced by HSD17B13-IN-57 in MASLD Models

Lipid ClassSpecific SpeciesChange vs. ControlBiological Significance
Diacylglycerols (DAG)DAG 34:3↓ 62%Reduced PKCε activation
DAG 36:4↓ 58%Improved insulin signaling
Phosphatidylcholines (PC)PC 34:3 (PUFA)↑ 75%Enhanced membrane fluidity
PC 42:10 (PUFA)↑ 82%Increased VLDL secretion capacity
LysophosphatidylcholinesLPC 18:0↓ 40%Attenuated pro-inflammatory signaling

Properties

Product Name

Hsd17B13-IN-57

IUPAC Name

3,5-dichloro-4-hydroxy-N-[1-methyl-2,4-dioxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide

Molecular Formula

C24H16Cl2F3N3O5

Molecular Weight

554.3 g/mol

InChI

InChI=1S/C24H16Cl2F3N3O5/c1-31-17-7-4-6-16(30-21(34)13-9-14(25)20(33)15(26)10-13)19(17)22(35)32(23(31)36)11-12-5-2-3-8-18(12)37-24(27,28)29/h2-10,33H,11H2,1H3,(H,30,34)

InChI Key

BSIBEGKVMGTRRY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.